3-Amino-6-chlorobenzofuran-2-carboxylic acid
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Overview
Description
3-Amino-6-chlorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO3.
Preparation Methods
The synthesis of 3-Amino-6-chlorobenzofuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzofuran and chlorinating agents.
Chlorination: The benzofuran ring is chlorinated at the 6th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or amine derivatives to introduce the amino group at the 3rd position.
Carboxylation: Finally, the carboxyl group is introduced at the 2nd position through carboxylation reactions involving carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Amino-6-chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
3-Amino-6-chlorobenzofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of 3-Amino-6-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
3-Amino-6-chlorobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
3-Amino-5-chlorobenzofuran-2-carboxylic acid: Similar structure but with the chloro group at the 5th position.
3-Amino-6-bromobenzofuran-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
3-Amino-6-chlorobenzothiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-amino-6-chloro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) |
InChI Key |
BPHXQDKNIWJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=C2N)C(=O)O |
Origin of Product |
United States |
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